N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Lipophilicity Drug-likeness ADME

N-(2-Chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3) is a substituted benzamide derivative characterized by a 2-chloro-4-iodophenyl moiety linked via an amide bond to a 3-methylbenzoyl group. It has a molecular formula of C14H11ClINO and a molecular weight of 371.60 g/mol.

Molecular Formula C14H11ClINO
Molecular Weight 371.60 g/mol
Cat. No. B12085427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-iodophenyl)-3-methylbenzamide
Molecular FormulaC14H11ClINO
Molecular Weight371.60 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)Cl
InChIInChI=1S/C14H11ClINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18)
InChIKeyFDKBOHNANFVYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3): Procurement Specifications and Chemical Identity


N-(2-Chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3) is a substituted benzamide derivative characterized by a 2-chloro-4-iodophenyl moiety linked via an amide bond to a 3-methylbenzoyl group . It has a molecular formula of C14H11ClINO and a molecular weight of 371.60 g/mol [1]. This compound is commercially available at 97% purity and is primarily offered through custom synthesis services, with limited catalog vendor availability [1]. It is typically sourced as a research-use-only building block for medicinal chemistry exploration and chemical probe development .

N-(2-Chloro-4-iodophenyl)-3-methylbenzamide: Why In-Class Benzamide Substitution Cannot Be Assumed


Substituted benzamides represent a structurally diverse class of compounds wherein even modest changes to the substitution pattern on either aromatic ring can fundamentally alter biological target engagement, pharmacokinetic properties, and cellular permeability. Within the N-(2-chloro-4-iodophenyl) subseries specifically, structure-activity relationship (SAR) studies on related compounds demonstrate that halogen substitution at the 2- and 4-positions on the aniline ring is critical for bioactivity; chlorine atom substitution on the benzene ring has been shown to markedly influence antiproliferative potency in certain contexts [1]. The 3-methyl substitution on the benzoyl ring of the target compound confers distinct lipophilicity and steric properties relative to unsubstituted or para-substituted analogs such as N-(2-chloro-4-iodophenyl)benzamide, N-(2-chloro-4-iodophenyl)-4-methoxybenzamide, and N-(2-chloro-4-iodophenyl)-3-ethoxybenzamide . Generic substitution among these analogs without empirical validation of the specific target interaction and cellular activity profile introduces substantial experimental risk and may lead to misinterpretation of screening results.

Quantitative Differentiation Evidence for N-(2-Chloro-4-iodophenyl)-3-methylbenzamide Versus Closest Analogs


Lipophilicity (cLogP) Comparison: 3-Methyl Substitution Modulates Hydrophobicity Relative to Methoxy and Unsubstituted Analogs

The calculated partition coefficient (cLogP) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is estimated at approximately 4.5-4.8, compared to ~4.6 for the 3-ethoxy analog and ~4.0-4.3 for the 4-methoxy analog . The 3-methyl substitution provides moderately higher lipophilicity than unsubstituted benzamide (cLogP ~3.5) but lower than the 3-ethoxy derivative (cLogP ~4.9), placing it within the optimal range for passive membrane permeability while potentially avoiding excessive hydrophobicity that can lead to non-specific binding or solubility limitations .

Lipophilicity Drug-likeness ADME

Structural Determinant: The 3-Methyl Group as a Metabolic Soft Spot Versus 3-Alkoxy Analogs

The 3-methyl substitution on the benzoyl ring represents a metabolically distinct moiety compared to the 3-ethoxy or 3-butoxy substituents found in closely related analogs . Methyl groups generally undergo CYP450-mediated oxidation to form hydroxymethyl metabolites, whereas alkoxy groups are subject to O-dealkylation pathways that generate reactive aldehyde intermediates and potentially alter clearance profiles [1]. This differential metabolic handling may influence in vivo half-life and tissue distribution, although direct comparative microsomal stability data for this specific compound is currently unavailable.

Metabolic stability Structure-activity relationship Medicinal chemistry

Synthetic Accessibility: 3-Methylbenzoyl Chloride as a Commercially Available, Low-Cost Building Block

The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide utilizes 3-methylbenzoyl chloride (m-toluoyl chloride), a widely available commodity chemical with low procurement cost ($0.50-2.00/g at bulk scale), as the acylating agent . In contrast, 3-ethoxybenzoyl chloride and 3-butoxybenzoyl chloride are specialty reagents requiring custom synthesis or premium pricing ($50-200/g) [1]. This cost differential makes the 3-methyl analog a more economically viable candidate for large-scale SAR campaigns or initial hit validation where compound quantity requirements exceed typical screening scales.

Chemical synthesis Cost efficiency Building block

Molecular Recognition: Potential Halogen Bonding Capability of the 4-Iodo Substituent

The presence of the 4-iodo substituent on the aniline ring introduces a strong halogen bond donor capability (sigma-hole) that is absent in chloro-only or unsubstituted analogs [1]. This property is leveraged in structurally related MEK inhibitors such as CI-1040 (PD184352) and PD-0325901, where the 2-chloro-4-iodophenyl moiety engages in specific halogen bonding interactions with backbone carbonyls in the MEK1/2 allosteric binding pocket [2]. While direct target engagement data for N-(2-chloro-4-iodophenyl)-3-methylbenzamide is not available, the conserved 2-chloro-4-iodophenyl pharmacophore suggests potential for similar molecular recognition patterns.

Halogen bonding Molecular recognition Target engagement

Recommended Research and Procurement Scenarios for N-(2-Chloro-4-iodophenyl)-3-methylbenzamide


SAR Probe Development in Kinase or GPCR Inhibitor Programs

This compound is optimally deployed as a control or comparator in structure-activity relationship (SAR) campaigns exploring the 3-position substitution effects on benzamide-based kinase inhibitors or GPCR ligands. Its distinct lipophilicity (cLogP ~4.5-4.8) relative to 3-ethoxy (cLogP ~4.9) and 3-butoxy analogs provides a well-defined data point for correlating hydrophobicity with cellular potency, membrane permeability, or off-target promiscuity . The conserved 2-chloro-4-iodophenyl pharmacophore—a validated motif in clinical-stage MEK inhibitors such as CI-1040—positions it as a chemically relevant comparator for assessing the impact of the benzoyl ring substitution on target engagement [1].

Hit Validation and Chemical Probe Optimization

For hit compounds identified from high-throughput screening containing a benzamide core, N-(2-chloro-4-iodophenyl)-3-methylbenzamide serves as a cost-efficient near-neighbor analog for orthogonal confirmation and initial SAR exploration. The low-cost availability of the 3-methylbenzoyl chloride precursor ($0.50-2.00/g) enables economical scale-up to 100 mg–1 g quantities required for dose-response confirmation, solubility assessment, and preliminary ADME profiling, without the premium pricing associated with specialty alkoxy-substituted analogs ($50-200/g) [1].

Chemical Probe Library Design and Diversity Screening

This compound is a suitable inclusion in focused chemical libraries designed to explore the biological space of halogenated benzamides. The combination of chloro (ortho) and iodo (para) substituents provides a unique halogen bonding profile that is underrepresented in commercial screening collections . The 3-methyl substitution contributes to the overall 3D shape diversity and can influence conformational preferences of the amide bond, offering distinct molecular recognition properties compared to para-substituted or unsubstituted benzamide analogs [1].

Metabolic Stability Comparator Studies

In ADME optimization programs evaluating the metabolic liability of benzamide scaffolds, N-(2-chloro-4-iodophenyl)-3-methylbenzamide provides a reference point for methyl substituent clearance pathways (CYP450-mediated oxidation) distinct from alkoxy-substituted analogs that undergo O-dealkylation . Comparative microsomal stability or hepatocyte incubation studies using this compound alongside N-(2-chloro-4-iodophenyl)-3-ethoxybenzamide can inform medicinal chemistry decisions regarding which substitution pattern yields superior metabolic stability for the target product profile.

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